molecular formula C21H26N2O5S B11594750 ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594750
M. Wt: 418.5 g/mol
InChI Key: CRFMIFNYYFNOQB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which plays a crucial role in melanin production . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and reactivity patterns .

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-6-26-15-10-9-14(11-16(15)27-7-2)18-17(20(25)28-8-3)12(4)22-21-23(18)19(24)13(5)29-21/h9-11,13,18H,6-8H2,1-5H3

InChI Key

CRFMIFNYYFNOQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OCC

Origin of Product

United States

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